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Compound of Interest

Compound Name: 4-Bromo-6-methylpyrimidine

Cat. No.: B1371638

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-methylpyrimidine,
identified by its CAS number 69543-98-2.[1] As a key heterocyclic building block, this
compound serves as a versatile precursor in the synthesis of complex molecular architectures
for pharmaceutical and materials science applications. This document details its
physicochemical properties, outlines robust synthetic strategies, explores its reactivity in pivotal
cross-coupling reactions, and provides validated experimental protocols. The guide is intended
for researchers, chemists, and professionals in drug development who require a deep technical
understanding of this reagent's potential and practical application.

Introduction: The Strategic Value of Halogenated
Pyrimidines

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active
compounds, including several approved drugs.[2] Its presence in the nucleic acids DNA and
RNA underscores its inherent biocompatibility and significance. The strategic introduction of a
halogen, such as bromine, onto the pyrimidine ring transforms it into a powerful synthetic
intermediate. Specifically, the bromine atom in 4-Bromo-6-methylpyrimidine acts as a
versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom
bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3][4] This reactivity
allows for the systematic and modular construction of novel derivatives, a cornerstone of
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modern medicinal chemistry and library synthesis.[3] This guide will elucidate the chemical
principles and practical methodologies required to effectively utilize this valuable building block.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and spectral properties is critical for its
successful application in synthesis. The key properties of 4-Bromo-6-methylpyrimidine are
summarized below.

Property Value Source
CAS Number 69543-98-2 [1]
Molecular Formula CsHsBrN2 [1][5]
Molecular Weight 173.02 g/mol [1]
Appearance Light yellow solid (typical) [3]

InChi Key GBPCCNWUSHSRTM- (5]

UHFFFAOYSA-N

SMILES CC1=CC(=NC=N1)Br [5]

Spectroscopic Profile (Predicted)

e 1H NMR (CDCIs, 400 MHz): The proton spectrum is expected to show three distinct signals.
A singlet for the methyl protons (CHs) around & 2.6-2.8 ppm. The two aromatic protons on
the pyrimidine ring will appear as singlets (or narrow doublets with small coupling), with the
H2 proton typically resonating downfield (& ~8.8-9.0 ppm) due to the influence of two
adjacent nitrogen atoms, and the H5 proton appearing more upfield (6 ~7.2-7.4 ppm).

e 13C NMR (CDCls, 101 MHz): The carbon spectrum will display five signals. The methyl
carbon will be upfield (& ~24-26 ppm). The four aromatic carbons will have distinct chemical
shifts, with the carbon bearing the bromine (C4) appearing around & ~150-155 ppm. The
other ring carbons (C2, C5, C6) will have shifts characteristic of a substituted pyrimidine ring.

e Mass Spectrometry (EI-MS): The mass spectrum will show a characteristic isotopic pattern
for the molecular ion [M]* and [M+2]* due to the presence of bromine ("°Br and 8Br in ~1:1
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ratio) at m/z 172 and 174.

Synthesis of 4-Bromo-6-methylpyrimidine

While various methods exist for the synthesis of brominated pyrimidines, a common and
reliable strategy involves the transformation of a more accessible pyrimidinone precursor. The
following pathway is a well-established and logical approach.

Reagents

[ POBrs3 or PBrs3/Br2 ]

Starting Material - Final Product
Bromination

\ (Sandmeyer-type reaction) > :
i "~ N T =80-110 °C 4-Bromo-6-methylpyrimidine
[4 Hydroxy-6 methylpyrlmldmej >[ (CAS: 69543-98-2)

Click to download full resolution via product page

Caption: Synthetic pathway from 4-Hydroxy-6-methylpyrimidine to the target compound.

Protocol 1: Synthesis via Bromination of 4-Hydroxy-6-
methylpyrimidine

This protocol describes a robust method analogous to well-precedented transformations of
hydroxypyrimidines into their corresponding bromo derivatives.[3] The hydroxyl group of a
pyrimidinone is tautomerically equivalent to a ketone, which is not a good leaving group.
Therefore, it must first be activated, typically by treatment with a phosphorus oxyhalide.

Rationale for Reagent Selection:

e Phosphorus oxybromide (POBr3): This is the classic and most direct reagent for converting a
hydroxypyrimidine to a bromopyrimidine. It acts as both a dehydrating agent and a bromide
source.
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e Phosphorus tribromide (PBrs3) with Bromine (Brz): This combination can also be effective and
is sometimes more readily available. It achieves the same overall transformation.

» Solvent: The reaction is often run neat (using excess POBrs as the solvent) or in a high-
boiling, non-protic solvent like acetonitrile or toluene.

Step-by-Step Methodology:

¢ Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a
mechanical stirrer, and a nitrogen inlet, add 4-Hydroxy-6-methylpyrimidine (1.0 eq).

e Reagent Addition: Carefully add phosphorus oxybromide (POBrs, 3.0-5.0 eq) to the flask
under a nitrogen atmosphere. The mixture may be heated gently to melt the POBrs if it is
solid.

e Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours.
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or
Liguid Chromatography-Mass Spectrometry (LC-MS).

e Quenching: After the reaction is complete, cool the mixture to room temperature. Very slowly
and carefully, pour the reaction mixture onto crushed ice in a large beaker within a fume
hood. This is a highly exothermic and hazardous step that will generate HBr gas.

o Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution
of sodium bicarbonate (NaHCO3s) or sodium carbonate (Na=COs) until the pH is
approximately 7-8.

o Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or
dichloromethane (3 x volumes).

e Drying and Concentration: Combine the organic extracts, wash with brine, dry over
anhydrous sodium sulfate (Na=SOa), filter, and concentrate the solvent under reduced
pressure.

 Purification: The crude product can be purified by flash column chromatography on silica gel
using a hexane/ethyl acetate gradient to yield pure 4-Bromo-6-methylpyrimidine.
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Key Reactions and Synthetic Utility

The synthetic power of 4-Bromo-6-methylpyrimidine is most evident in its participation in
palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine
ring, combined with the C-Br bond, makes this substrate an excellent coupling partner.

4-Bromo-6-methylpyrimidine

Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling
R-B(OH): R-C=CH
(Boronic Acid) (Alkyne)

Pd(PPhs)s, Base (K2COs)
Dioxane/H20, 80-100 °C

[4—Aryl—6—methy|pyrimidine) [4—Amino—6—methylpyrimidine] (4—AIkynyI—6—methylpyrimidine]

Pd2(dba)s, Ligand (Xantphos)
Base (NaOtBu), Toluene, 110 °C

PdCl2(PPhs)2, Cul, Base (EtsN)
THF, 60 °C

Click to download full resolution via product page
Caption: Key cross-coupling reactions involving 4-Bromo-6-methylpyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming
C-C bonds.[6] The protocol below is a self-validating system for coupling an arylboronic acid

with 4-Bromo-6-methylpyrimidine.
Rationale for Component Selection:

o Catalyst (Pd(PPhs)a): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially
available, and highly effective catalyst for a wide range of Suzuki couplings.[6]

» Base (K2COs or K3sPOa4): An inorganic base is essential for the transmetalation step of the
catalytic cycle. Potassium carbonate is a good general-purpose base.[6]
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» Solvent (Dioxane/Water): A mixture of an organic solvent (dioxane) and water is commonly
used. The water helps to dissolve the inorganic base and facilitates the reaction.[6]

Step-by-Step Methodology:

Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-6-methylpyrimidine (1.0 eq),
the desired arylboronic acid (1.1-1.5 eq), and potassium carbonate (K2COs, 2.0-3.0 eq).

e Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or
Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

e Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent (e.g., a
4:1 mixture of 1,4-dioxane and water). Then, add the palladium catalyst, Pd(PPhs)a (0.02-
0.05 eq).

e Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction
by TLC or LC-MS until the starting bromopyrimidine is consumed (typically 4-12 hours).

o Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the
organic layer with water and then with brine.

» Drying and Concentration: Dry the organic layer over anhydrous NazSOa, filter, and
concentrate under reduced pressure.

« Purification: Purify the crude residue by flash column chromatography on silica gel to obtain
the desired 4-aryl-6-methylpyrimidine product.

Applications in Drug Discovery

The 4-substituted-6-methylpyrimidine scaffold is of significant interest in medicinal chemistry.
The pyrimidine core can engage in hydrogen bonding interactions with biological targets, while
the substituent introduced via cross-coupling can be tailored to occupy specific binding
pockets, thereby modulating potency and selectivity. This core is found in molecules designed
as kinase inhibitors, receptor antagonists, and anti-infective agents.[2][7][8] For example,
derivatives of bromopyrimidines are central to the structure of drugs like Macitentan, an
endothelin receptor antagonist.[8] The ability to rapidly diversify the substituent at the 4-position
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using the protocols described herein makes 4-Bromo-6-methylpyrimidine an invaluable tool
for generating compound libraries for high-throughput screening.

Safety, Handling, and Storage

Hazard ldentification:

e 4-Bromo-6-methylpyrimidine is classified as an irritant.[1]

e |t may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[1]
It may also be harmful if swallowed or inhaled.[9][10]

Handling and Personal Protective Equipment (PPE):

o Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

» Wear appropriate PPE, including chemical-resistant gloves (e.qg., nitrile), safety glasses with
side-shields, and a lab coat.[9]

e Avoid breathing dust or vapors.[11] Wash hands thoroughly after handling.[9]
Storage:

o Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]
o Keep away from strong oxidizing agents and sources of ignition.[10][13]

First Aid Measures:

» Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

» Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap
and water.[11]

« Ingestion/Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or
doctor.[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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